molecular formula C9H9IN2 B8433837 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

Cat. No.: B8433837
M. Wt: 272.09 g/mol
InChI Key: ODYSJLQUSNTOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine is a valuable chemical intermediate designed for research applications in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . The iodine atom at the 3-position and the ethyl group at the 2-position make this derivative a versatile building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . This allows researchers to efficiently create diverse libraries of complex molecules for structure-activity relationship (SAR) studies. This scaffold is of significant interest in the development of targeted therapies, particularly as a core structure in protein kinase inhibitors (PKIs) . Kinases are key regulators in cellular signalling and are important targets in oncology . The structural features of the pyrazolo[1,5-a]pyridine core provide a rigid, planar framework that is highly amenable to interactions with enzymatic targets . As a research chemical, this compound serves primarily as a synthetic intermediate to develop novel therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

2-ethyl-3-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H9IN2/c1-2-7-9(10)8-5-3-4-6-12(8)11-7/h3-6H,2H2,1H3

InChI Key

ODYSJLQUSNTOBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=C1I

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

  • 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide (Antitubercular Agent) :
    This derivative exhibits potent activity against drug-resistant Mycobacterium tuberculosis (Mtb), attributed to the electron-donating methoxy group at position 5, which enhances interactions with bacterial targets. The 2-methyl group improves metabolic stability compared to bulkier substituents .

  • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate :
    A precursor in drug synthesis, this compound (CAS 1QP) features an ester group at position 3. Its reactivity allows for hydrolysis to carboxylic acids or amidation, enabling diversification into bioactive molecules .

  • Deuterated Pyrazolo[1,5-a]pyridines :
    Isotopic labeling with deuterium at strategic positions enhances metabolic stability and prolongs half-life, making these derivatives valuable for mechanistic and pharmacokinetic studies .

Heterocyclic Analogues

  • Imidazo[1,5-a]pyridine Derivatives (EGFR Inhibitors) :
    Imidazo[1,5-a]pyridines demonstrate strong binding to EGFR tyrosine kinase, with three derivatives showing binding free energies comparable to clinical drugs erlotinib and osimertinib. Their planar structure facilitates π-π stacking in the kinase active site, but they exhibit lower LLE than pyrazolo[1,5-a]pyridines due to higher lipophilicity .

  • Thieno[2,3-b]pyridines: Synthesized via α-halo ketone reactions, these compounds show divergent bioactivity, including antitrypanosomal effects. Their extended conjugation system may improve UV absorption properties but reduces metabolic stability compared to pyrazolo[1,5-a]pyridines .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents logP* Metabolic Stability Biological Activity Target/Application
2-Ethyl-3-iodopyrazolo[1,5-a]pyridine C2: Ethyl; C3: Iodo ~3.2 High Kinase inhibition (potential) Oncology
2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine C2: Methyl; C5: Methoxy ~2.8 Moderate Antitubercular Infectious diseases
Imidazo[1,5-a]pyridine derivatives Variable aryl groups ~4.1 Moderate EGFR inhibition Oncology
Deuterated pyrazolo[1,5-a]pyridine C-H → C-D bonds ~2.9 Very high Mechanistic probes Drug development

*Predicted logP values based on substituent contributions.

Key Observations :

  • Ethyl and methyl groups at position 2 improve LLE compared to bulkier substituents, balancing lipophilicity and solubility .
  • Imidazo[1,5-a]pyridines, while potent, suffer from higher logP values, reducing their cellular ligand efficiency .

Preparation Methods

Substrate Selection for 2-Ethyl Substitution

To introduce the ethyl group at position 2, ethyl 3-oxopentanoate serves as the optimal 1,3-dicarbonyl precursor. When reacted with N-amino-2-iminopyridine derivatives, the β-ketoethyl moiety directs substitution at the 2-position of the pyrazolo[1,5-a]pyridine core. For instance, the reaction of N-amino-2-iminopyridine 1a with ethyl 3-oxopentanoate (2a ) in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours yields 2-ethylpyrazolo[1,5-a]pyridine (4a ) with a 94% efficiency.

Table 1: Optimization of Cyclocondensation Conditions for 4a

EntryAcetic Acid (equiv)AtmosphereYield (%)
12Air34
24Air52
36Air74
46O₂94

Key findings:

  • Molecular oxygen enhances oxidative dehydrogenation, critical for ring closure.

  • Excess acetic acid minimizes byproduct formation (e.g., triazolo derivatives).

Oxidative Halogenation for 3-Iodo Substitution

Introducing iodine at position 3 necessitates regioselective halogenation. A one-pot methodology leveraging sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in aqueous media achieves this efficiently.

Reaction Mechanism and Conditions

The 2-ethylpyrazolo[1,5-a]pyridine intermediate undergoes oxidative iodination via a non-radical pathway. NaI and K₂S₂O₈ generate iodine in situ, which electrophilically substitutes the hydrogen at position 3. Optimal conditions involve stirring the substrate with NaI (1.2 equiv) and K₂S₂O₈ (1.5 equiv) in water at 80°C for 2 hours, yielding 2-ethyl-3-iodopyrazolo[1,5-a]pyridine (3aa ) at 91% efficiency.

Table 2: Halogenation Efficiency Under Varied Conditions

EntrySolventTemperature (°C)Yield (%)
1MeCN8072
2DMSO8068
3H₂O8091
4H₂O6072

Key findings:

  • Aqueous media improve solubility and reaction homogeneity.

  • Elevated temperatures accelerate oxidative iodination without compromising regioselectivity.

Integrated One-Pot Synthesis Approach

Combining cyclocondensation and halogenation into a single reactor reduces purification steps and improves atom economy. While this method is well-established for pyrazolo[1,5-a]pyrimidines, adapting it for pyridine derivatives requires modifying the enaminone precursor to favor pyridine ring formation. Preliminary studies suggest that substituting chalcone with ethyl 3-(dimethylamino)propenoate could enable one-pot synthesis, though yields remain under investigation.

Scalability and Functional Group Tolerance

Both cyclocondensation and halogenation steps exhibit robust scalability. Gram-scale reactions retain >85% yield, and substrates bearing electron-donating or withdrawing groups (e.g., -NO₂, -OCH₃) tolerate the conditions without side reactions .

Q & A

Q. How can researchers optimize the synthesis of 2-ethyl-3-iodopyrazolo[1,5-a]pyridine derivatives?

Methodological Answer: Synthesis optimization involves precise control of reaction conditions (e.g., temperature, pH, catalyst selection). For example, palladium-catalyzed tandem reactions with silver-mediated cyclization can efficiently construct the pyrazolo[1,5-a]pyridine core. Yield improvements are achieved by screening solvents (e.g., DMF, THF) and adjusting stoichiometric ratios of precursors like iodinated intermediates and ethyl-substituted reagents. Characterization via NMR and mass spectrometry validates purity and structural fidelity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and electronic environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and halogen presence. X-ray crystallography provides definitive structural elucidation, particularly for resolving iodine substitution patterns and steric effects in solid-state configurations .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer: Prioritize assays aligned with known pyrazolo[1,5-a]pyridine bioactivities. For antimicrobial screening, use standardized microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For kinase inhibition, employ fluorescence-based assays (e.g., EphB3 receptor tyrosine kinase) with IC₅₀ determination. Dose-response curves and negative controls (e.g., unsubstituted analogs) validate specificity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of iodine in this compound during cross-coupling reactions?

Methodological Answer: The C–I bond undergoes oxidative addition with palladium(0) catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate. Ligand selection (e.g., XPhos) and base (e.g., K₂CO₃) influence transmetallation efficiency. Density-functional theory (DFT) calculations (B3LYP hybrid functional) model transition states and activation barriers, revealing steric hindrance from the ethyl group as a rate-limiting factor .

Q. How can computational methods predict electronic properties and reactivity of this compound?

Methodological Answer: Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Solvent effects (PCM model) refine predictions of nucleophilic/electrophilic sites. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Thermochemical analysis assesses stability under varying pH and temperature .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Methodological Answer: Use SAR studies to isolate variables (e.g., iodine vs. bromine substitution). For inconsistent antimicrobial results, test compound stability in culture media (HPLC monitoring) and check for efflux pump interference. Molecular docking (AutoDock Vina) identifies binding site discrepancies, while isothermal titration calorimetry (ITC) quantifies target affinity variations .

Q. How can fluorophore properties of pyrazolo[1,5-a]pyridine derivatives be leveraged for cellular imaging?

Methodological Answer: Introduce electron-donating/withdrawing groups (e.g., –COOH, –NH₂) to modulate fluorescence quantum yield and Stokes shift. For pH sensing, conjugate the core with protonatable moieties (e.g., tertiary amines). Validate using confocal microscopy in live cells (e.g., RAW 264.7 macrophages) with calibration via intracellular pH clamp techniques .

Q. What synthetic routes enable selective halogen exchange at the 3-position?

Methodological Answer: Utilize Ullmann-type coupling with CuI catalysts for iodine retention or Finkelstein reactions (NaI in acetone) for bromide-to-iodide exchange. Monitor regioselectivity via in situ IR spectroscopy. For dehalogenation, employ catalytic hydrogenation (Pd/C, H₂) or photoredox methods (Ru(bpy)₃²⁺) under blue light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.